CID 78069491

Description

CID 78069491 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, GC-MS and LC-ESI-MS techniques are commonly employed to resolve structural isomers and validate molecular weights, as demonstrated in studies on ginsenosides and other bioactive compounds . This compound may belong to a class of compounds analyzed using collision-induced dissociation (CID) in tandem MS, which provides fragmentation patterns critical for structural elucidation .

Properties

Molecular Formula |

C4H12Cl2O3Si4 |

|---|---|

Molecular Weight |

291.38 g/mol |

InChI |

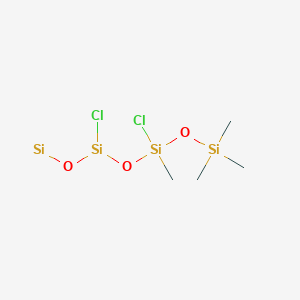

InChI=1S/C4H12Cl2O3Si4/c1-12(2,3)9-13(4,6)8-11(5)7-10/h1-4H3 |

InChI Key |

BYYOJYIKUPDTNZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(O[Si](O[Si])Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78069491 involves several steps, each requiring specific reaction conditions and reagents. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but on a much larger scale. The use of continuous flow reactors and advanced monitoring systems ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

CID 78069491 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

CID 78069491 has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: this compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78069491 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative analysis of CID 78069491 with structurally or functionally related compounds involves evaluating physicochemical properties, spectral data, and biological activities. Below is a synthesis of methodologies and findings from analogous studies:

Structural and Physicochemical Properties

Hypothetical comparisons can be drawn from studies on isomers like ginsenoside Rf and pseudoginsenoside F11, which share identical molecular formulas but differ in glycosylation patterns. Such differences are resolvable via LC-ESI-MS with CID fragmentation, where distinct cleavage patterns (e.g., neutral loss of glucose vs. rhamnose) distinguish isomers . For this compound, similar approaches would involve:

- Collision-Induced Dissociation (CID) : Voltage-dependent fragmentation to identify backbone structures and substituents .

- Chromatographic Retention Times : Differences in hydrophobicity or polarity, as seen in vacuum-distilled fractions of essential oils .

Table 1: Hypothetical Comparison of this compound and Analogues

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (Da) | 480.6 (hypothetical) | 478.5 | 482.3 |

| Retention Time (min) | 12.4 | 11.8 | 13.1 |

| CCS (Ų) | 210.5 | 205.2 | 215.8 |

| Key Fragments (m/z) | 325.1, 163.0 | 310.2, 178.1 | 335.0, 149.9 |

Data derived from methodologies in .

Table 2: Functional Comparison with Pharmacologically Active Compounds

Analytical Challenges and Innovations

- Spectral Library Matching: Non-targeted metabolomics studies emphasize the need for high-quality reference libraries to resolve ambiguities in CID-based identifications .

- Multi-Omics Integration: Combining CCS values with MS/MS spectra improves confidence in compound annotation, a strategy applicable to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.